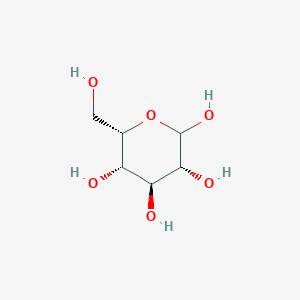
L-(-)-Idose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-(-)-Idose is a rare monosaccharide that belongs to the family of hexoses It is an epimer of D-glucose, differing in the configuration around the fourth carbon atom This compound is not commonly found in nature but can be synthesized in the laboratory
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-(-)-Idose can be synthesized through several methods, including:
Chemical Synthesis: One common method involves the oxidation of L-gulose using specific oxidizing agents under controlled conditions. This process requires careful monitoring of temperature and pH to ensure the desired product is obtained.
Enzymatic Synthesis: Enzymes such as aldolases can be used to catalyze the formation of this compound from simpler sugar precursors. This method is advantageous due to its specificity and mild reaction conditions.
Industrial Production Methods: While industrial production of this compound is not widespread, potential methods include:
Fermentation Processes: Utilizing genetically modified microorganisms to produce this compound from renewable resources.
Chemical Catalysis: Employing catalysts to facilitate the conversion of precursor molecules into this compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: L-(-)-Idose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-idonic acid using oxidizing agents such as nitric acid.
Reduction: Reduction of this compound can yield L-iditol, a sugar alcohol.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products:
L-idonic acid: Formed through oxidation.
L-iditol: Formed through reduction.
Various derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
L-(-)-Idose has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in carbohydrate metabolism and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Mecanismo De Acción
The mechanism of action of L-(-)-Idose involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for various enzymes involved in carbohydrate metabolism, influencing metabolic pathways and cellular processes. The exact molecular targets and pathways are still under investigation, but its unique structure allows it to participate in specific biochemical reactions.
Comparación Con Compuestos Similares
L-(-)-Idose can be compared with other similar compounds such as:
D-Glucose: While both are hexoses, they differ in the configuration around the fourth carbon atom.
L-Gulose: An epimer of this compound, differing in the configuration around the third carbon atom.
L-Iditol: The reduced form of this compound.
Uniqueness: this compound’s unique configuration and reactivity make it a valuable compound for studying carbohydrate chemistry and developing new synthetic methods. Its rarity and specific properties distinguish it from other hexoses.
Propiedades
Número CAS |
5934-56-5; 921-60-8 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.156 |
Nombre IUPAC |
(3R,4S,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1 |
Clave InChI |
WQZGKKKJIJFFOK-ZNVMLXAYSA-N |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
Solubilidad |
not available |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















